

EPZ004777 Demonstrates Selective Efficacy in MLL-Rearranged Leukemia Cell Lines

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Compound of Interest

Compound Name: EPZ004777

Cat. No.: B607349

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New Rochelle, NY – The small molecule inhibitor **EPZ004777** shows significant and selective efficacy in killing leukemia cells characterized by Mixed Lineage Leukemia (MLL) gene rearrangements, according to a comprehensive analysis of preclinical data. The compound, a potent inhibitor of the histone methyltransferase DOT1L, induces apoptosis and cell differentiation specifically in MLL-rearranged cell lines, while largely sparing cells without this genetic alteration.

The efficacy of **EPZ004777** has been evaluated across a panel of human leukemia cell lines, revealing a clear distinction in sensitivity based on their MLL status. MLL-rearranged cell lines, including MV4-11 (MLL-AF4), MOLM-13 (MLL-AF9), RS4;11 (MLL-AF4), and SEM (MLL-AF4), consistently demonstrate high sensitivity to the inhibitor.[1] In contrast, cell lines lacking MLL rearrangements, such as Jurkat and HL-60, are largely unaffected by treatment with **EPZ004777**. [2][3]

The primary mechanism of action for **EPZ004777** is the specific inhibition of DOT1L, the sole enzyme responsible for histone H3 lysine 79 (H3K79) methylation.[3] In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to target genes, leading to their overexpression and driving leukemogenesis.[4] **EPZ004777** competitively binds to the S-adenosylmethionine (SAM) binding site of DOT1L, preventing H3K79 methylation and subsequently downregulating the expression of key MLL target genes like HOXA9 and MEIS1. [2][5] This targeted epigenetic modulation ultimately leads to cell cycle arrest, differentiation, and apoptosis in the MLL-rearranged cancer cells. [2][6]

Comparative Efficacy of EPZ004777 in MLL-Rearranged and Non-MLL-Rearranged Cell Lines

The selective cytotoxic effect of **EPZ004777** is highlighted by the significant differences in the half-maximal inhibitory concentration (IC50) values between MLL-rearranged and non-rearranged cell lines.

Cell Line	MLL Fusion Partner	Type of Leukemia	EPZ004777 IC50 (μM)
MV4-11	MLL-AF4	Acute Myeloid Leukemia	0.17[1]
MOLM-13	MLL-AF9	Acute Myeloid Leukemia	0.72[1]
RS4;11	MLL-AF4	Acute Lymphoblastic Leukemia	6.47[1]
SEM	MLL-AF4	Acute Lymphoblastic Leukemia	1.72[1]
EOL-1	MLL-PTD	Eosinophilic Leukemia	Sensitive (IC50 not specified)[3]
KOPM-88	MLL-PTD	Acute Myeloid Leukemia	Sensitive (IC50 not specified)[3]
Kasumi-1	Non-MLL-rearranged	Acute Myeloid Leukemia	32.99[1]
Jurkat	Non-MLL-rearranged	Acute T-cell Leukemia	Insensitive[2]
HL-60	Non-MLL-rearranged	Acute Promyelocytic Leukemia	Insensitive[3]

Experimental Protocols

The following methodologies were employed in the studies evaluating the efficacy of **EPZ004777**:

Cell Viability and Proliferation Assays

- **Cell Culture:** Leukemia cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- **Treatment:** Cells were seeded in multi-well plates and treated with a range of concentrations of **EPZ004777** or DMSO as a vehicle control.
- **Viability Assessment:** Cell viability was assessed at various time points (typically over several days) using methods such as trypan blue exclusion or commercially available assays that measure ATP content (e.g., CellTiter-Glo).
- **IC50 Determination:** The IC50 values were calculated by plotting the percentage of viable cells against the log concentration of **EPZ004777** and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Histone Methylation

- **Histone Extraction:** Histones were extracted from treated and untreated cells using acid extraction protocols.
- **Protein Quantification:** The concentration of the extracted histones was determined using a protein assay (e.g., BCA assay).
- **Immunoblotting:** Equal amounts of histone extracts were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific antibodies against di-methylated H3K79 (H3K79me2) and total histone H3 (as a loading control).
- **Detection:** The protein bands were visualized using chemiluminescence and quantified by densitometry.

Gene Expression Analysis

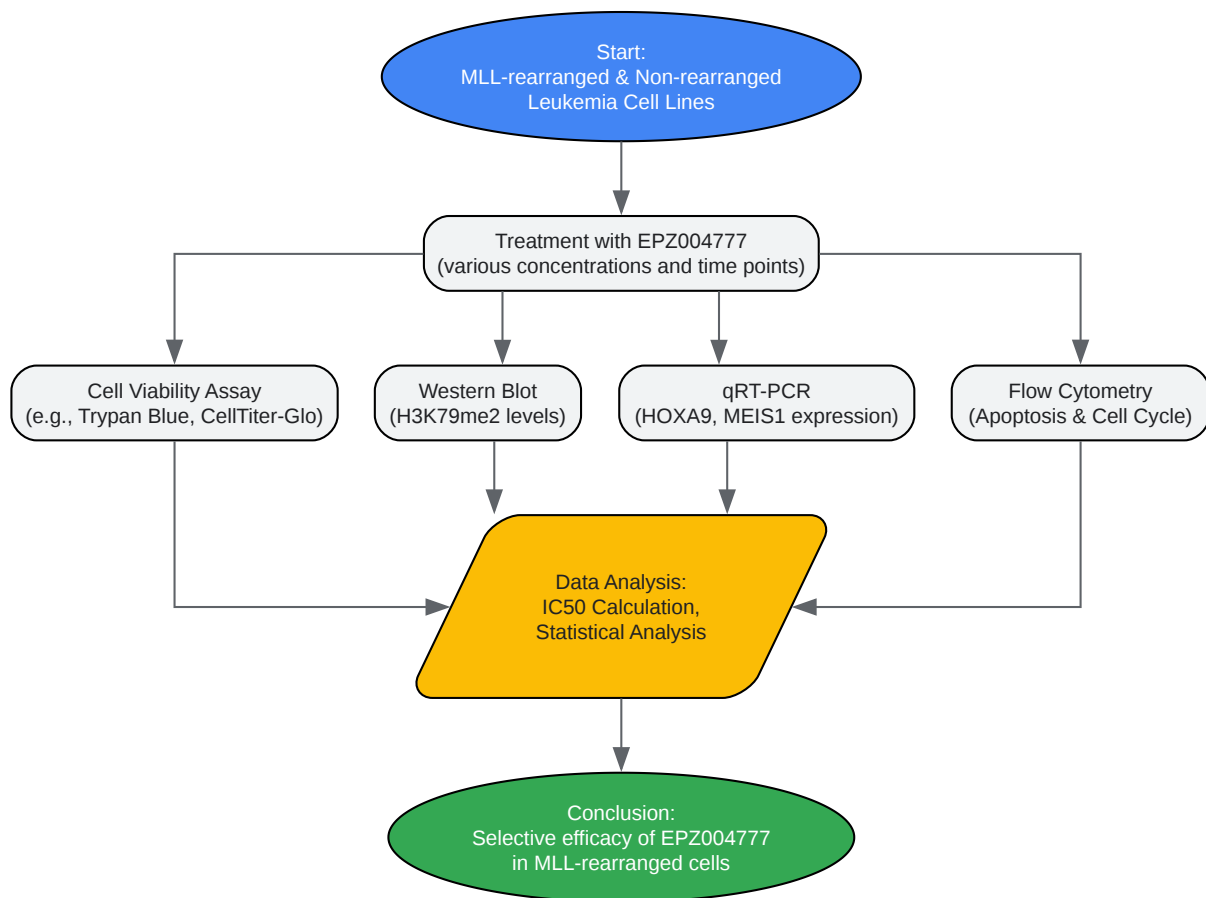
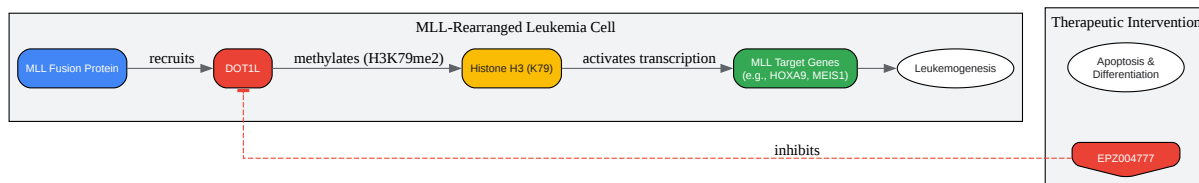
- **RNA Isolation:** Total RNA was isolated from cells treated with **EPZ004777** or DMSO.
- **Quantitative Real-Time PCR (qRT-PCR):** The expression levels of MLL target genes, such as HOXA9 and MEIS1, were quantified using qRT-PCR. Gene expression was normalized to a housekeeping gene (e.g., GAPDH).

Apoptosis and Cell Cycle Analysis

- Flow Cytometry: Cells were treated with **EPZ004777** for various durations and then stained with Annexin V and a DNA dye (e.g., propidium iodide or DAPI).
- Analysis: The percentage of apoptotic cells (Annexin V positive) and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) were determined by flow cytometry.

Visualizing the Mechanism of Action and Experimental Workflow

To illustrate the underlying biological processes and experimental procedures, the following diagrams have been generated.



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